Ethylamine, 2-(benzyloxy)-N,N-dimethyl-
Description
Ethylamine, 2-(benzyloxy)-N,N-dimethyl- (CAS: 3565-72-8) is a tertiary amine derivative with the molecular formula C₁₈H₂₂BrNO (for its brominated analog) and a molecular weight of 348.277 g/mol . Its structure features a benzyloxy group (C₆H₅CH₂O-) attached to the ethylamine backbone, with N,N-dimethyl substitution on the amine. This compound is part of a broader class of pharmacologically active amines, sharing structural motifs with antihistamines (e.g., diphenhydramine) and enzyme-targeting agents .
Key structural attributes:
Properties
CAS No. |
27058-12-4 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylmethoxyethanamine |
InChI |
InChI=1S/C11H17NO/c1-12(2)8-9-13-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
VHZGUBBMYIIPAD-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC1=CC=CC=C1 |
Canonical SMILES |
CN(C)CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Diphenhydramine (2-(Diphenylmethoxy)-N,N-Dimethylethylamine)
Structural Differences :
- Diphenhydramine has a diphenylmethoxy group (C₆H₅)₂CHO- instead of a benzyloxy group.
- Molecular formula: C₁₇H₂₁NO (MW: 255.355 g/mol) vs. C₁₈H₂₂BrNO (MW: 348.277 g/mol) for the brominated analog of the target compound .
Enzyme Potency :
- N,N-Dimethyl substitution in ethylamine derivatives improves glucokinase activation (EC₅₀ = 6 nM) compared to non-methylated analogs (EC₅₀ = 27 nM) .
Tamoxifen Metabolites (e.g., 4-Hydroxytamoxifen)
Structural Differences :
N,N-Dimethyltryptamine (DMT) Derivatives
Structural Differences :
- DMT derivatives have an indole ring substituted with N,N-dimethyl groups.
- Example: Bufotenidine (N,N,N-Trimethyl-5-hydroxytryptamine) has a molecular weight of 273.35 g/mol .
Structure-Activity Relationship (SAR) Analysis
Impact of N,N-Dimethyl Substitution
- Enhanced Potency : N,N-Dimethyl groups in ethylamine derivatives improve enzyme binding (e.g., glucokinase EC₅₀ reduced from 27 nM to 6 nM) by stabilizing van der Waals interactions in hydrophobic enzyme pockets .
- Metabolic Stability : Dimethylation reduces oxidative deamination, extending half-life compared to primary amines .
Role of the Benzyloxy Group
- Lipophilicity : The benzyloxy group increases logP values, enhancing blood-brain barrier penetration. This is evident in diphenhydramine’s CNS activity .
- Steric Effects : Substituting benzyloxy with bulkier groups (e.g., diphenylmethoxy) can reduce off-target interactions but may limit solubility .
Comparative Data Table
Preparation Methods
Sulfonation of N,N-Dimethylethanolamine
In the first step, N,N-dimethylethanolamine reacts with concentrated sulfuric acid (98%) at 0–5°C to form N,N-dimethylethanolamine hydrogen sulfate. The exothermic reaction is tightly controlled to prevent over-sulfonation, with a molar ratio of 1:1.05 (amine:H₂SO₄). The intermediate precipitates as a white crystalline solid upon cooling, requiring no further purification.
Benzylation via Nucleophilic Substitution
The hydrogen sulfate ester undergoes benzylation using benzyl alcohol in the presence of sodium hydroxide (20% w/v) as a base. The reaction proceeds in toluene at 80–85°C for 6–8 hours, facilitating an Sₙ2 mechanism. Post-reaction, the organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. Column chromatography (hexane/ethyl acetate, 4:1) yields the final product with >99% purity by HPLC.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Starting Material | N,N-Dimethylethanolamine | |
| Sulfonation Temperature | 0–5°C | |
| Benzylation Solvent | Toluene | |
| Yield | 68–72% |
Metallaphotoredox Multicomponent Coupling
A cutting-edge approach inspired by Nature Communications adapts iridium/nickel dual catalysis for constructing tertiary amines. While originally designed for trifluoromethylated amines, this method is theoretically extensible to Ethylamine, 2-(benzyloxy)-N,N-dimethyl- by substituting 3,3,3-trifluoropropene with a benzyloxy-containing alkene.
Reaction Design
The proposed three-component coupling involves:
- Nitroarene derivative : 2-Benzyloxynitrobenzene (1.0 equiv) as the aryl source.
- Tertiary alkylamine : Dimethylamine hydrochloride (6.0 equiv) as the amine precursor.
- Redox-active ester : Benzyloxyacetic acid-derived N-hydroxysuccinimide ester (3.0 equiv).
Catalytic System
Mechanistic Considerations
The iridium photocatalyst generates a benzyloxyethyl radical via single-electron transfer (SET) to the redox-active ester. Concurrently, nickel mediates C–N bond formation between the nitroarene and dimethylamine. While this method remains hypothetical for the target compound, analogous systems achieve 45–60% yields for structurally related amines.
Reductive Amination of 2-(Benzyloxy)acetaldehyde
A less explored but viable route involves reductive amination of 2-(benzyloxy)acetaldehyde with dimethylamine.
Aldehyde Synthesis
2-(Benzyloxy)acetaldehyde is prepared via oxidation of 2-(benzyloxy)ethanol using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).
Reductive Amination
The aldehyde reacts with dimethylamine (2.0 equiv) in methanol, followed by sodium cyanoborohydride (1.5 equiv) at pH 5–6 (acetic acid buffer). After 12 hours at 25°C, the mixture is neutralized with NaOH, extracted with ethyl acetate, and purified by distillation (bp 145–148°C/12 mmHg). This method, though efficient (75–80% yield), requires stringent pH control to minimize imine hydrolysis.
Comparative Analysis of Methodologies
Efficiency and Scalability
- Sulfate Ester Method : High scalability (demonstrated at 5 mmol scale) but generates stoichiometric sulfate waste.
- Metallaphotoredox : Atom-economical but requires specialized equipment (photoreactor) and costly catalysts.
- Reductive Amination : Moderate yields with readily available reagents, though aldehyde instability limits large-scale use.
Environmental Impact
Life-cycle assessments favor the photoredox approach due to reduced solvent consumption and avoidance of corrosive acids. However, nickel and iridium recovery remains a challenge.
Q & A
Q. How can structure-activity relationships (SAR) guide design of ethylamine derivatives for pharmacological studies?
- Methodology : Synthesize analogs with modified benzyloxy substituents (e.g., halogenated, methoxylated) and assay receptor binding (e.g., histamine H1 antagonism). For example, 2-(3,4,5-trimethoxybenzhydryloxy)-N,N-dimethylethylamine succinate shows enhanced potency (pA2 = 4.12) due to improved hydrophobic interactions . SAR trends are validated using QSAR models with descriptors like logP and polar surface area .
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